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Compound of Interest

Compound Name: 4-Bromo-6,7-dimethoxyquinoline

Cat. No.: B152583 Get Quote

The quest for novel and effective anticancer agents has led researchers to explore a wide array

of synthetic compounds. Among these, quinoline derivatives have emerged as a promising

class of molecules due to their diverse biological activities. This guide provides a comparative

analysis of the in vitro anticancer activity of novel quinoline analogs, with a focus on derivatives

of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline and a related 4-(3'-Bromo-4'-hydroxylphenyl)-amino-

6,7-dimethoxyquinazoline. The data presented is compiled from recent studies to aid

researchers, scientists, and drug development professionals in understanding the structure-

activity relationships and potential of these compounds.

Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline analogs

against various cancer cell lines. The data is presented as GI50 values, which represent the

concentration required to inhibit cell growth by 50%.
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Compound ID Structure Cancer Cell Line GI50 (µM)

14m

4-(3-(4-

methylpiperazin-1-

yl)propoxy)-2-(4-

methoxyphenyl)-6,7-

dimethoxyquinoline

Melanoma (LOX IMVI) 0.116[1][2]

Leukemia (SR) 0.133[1]

Ovarian Cancer

(NCI/ADR-RES)
0.188[1]

Breast Cancer (T-

47D)
0.472[1]

Colon Cancer

(COLO205)
0.401[1]

CNS Cancer (SF-295) 0.328[1]

Non-Small Cell Lung

Cancer (NCI-H226)
0.343[1]

Renal Cancer (CAKI-

1)
0.458[1]

14h

4-(3-

morpholinopropoxy)-2

-(4-

methoxyphenyl)-6,7-

dimethoxyquinoline

Melanoma (LOX IMVI) 0.227

14p

4-(3-

morpholinopropoxy)-2

-(4-chlorophenyl)-6,7-

dimethoxyquinoline

Melanoma (LOX IMVI) 0.175

WHI-P154

4-(3'-Bromo-4'-

hydroxylphenyl)-

amino-6,7-

dimethoxyquinazoline

Glioblastoma (U373,

U87)

Micromolar

concentrations[3][4]
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EGF-P154
EGF conjugate of

WHI-P154
Glioblastoma 0.813 ± 0.139[3][4]

Experimental Protocols
NCI-60 Sulforhodamine B (SRB) Assay
The in vitro anticancer activity of the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline analogs

(compounds 14e-h and 14m-p) was determined using the National Cancer Institute's (NCI) 60

human tumor cell line screen.[1][2]

Cell Culture: The 60 different human tumor cell lines were grown in RPMI 1640 medium

supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

Compound Preparation: The test compounds were dissolved in DMSO.

Cell Plating: Cells were inoculated into 96-well microtiter plates.

Drug Treatment: After 24 hours, the cells were incubated with the test compounds at five

different concentrations (10-fold dilutions).

Incubation: The plates were incubated for 48 hours.

Cell Staining: Adherent cells were fixed with trichloroacetic acid and stained with

sulforhodamine B. Unbound dye was removed by washing.

Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance

was read on an automated plate reader.

Data Analysis: The GI50 values were calculated from dose-response curves.

Cytotoxicity Assay for WHI-P154
The cytotoxic activity of WHI-P154 and its EGF conjugate against human glioblastoma cell

lines (U373 and U87) was evaluated.[3][4]

Cell Culture: Glioblastoma cells were maintained in appropriate culture medium.
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Drug Treatment: Cells were treated with various concentrations of WHI-P154 or EGF-P154.

Cell Viability Assessment: The number of viable cells was determined using a standard

method (e.g., MTT assay or trypan blue exclusion) after a specified incubation period.

Apoptosis Detection: Apoptotic cell death was confirmed by methods such as TUNEL

staining or Annexin V-FITC/propidium iodide staining.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow

for evaluating the anticancer activity of these novel quinoline analogs.
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Caption: General workflow for the evaluation of anticancer activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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